4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride.
Attachment of the Dimethylamino Propyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, it is explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-chlorophenyl)-1,3-oxazol-5-amine
- 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-bromophenyl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-25(2)13-5-12-23-19-20(29(26,27)15-10-8-14(21)9-11-15)24-18(28-19)16-6-3-4-7-17(16)22/h3-4,6-11,23H,5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWOGZEAAHSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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